molecular formula C19H11N3O4S B14877732 Npxhfuyomcfuec-uhfffaoysa-

Npxhfuyomcfuec-uhfffaoysa-

Cat. No.: B14877732
M. Wt: 377.4 g/mol
InChI Key: NPXHFUYOMCFUEC-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)pyrrolo[3’,4’:4,5]thiazolo[3,2-a]quinazoline-5,8,10(9H)-trione is a complex heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolo-thiazolo-quinazoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)pyrrolo[3’,4’:4,5]thiazolo[3,2-a]quinazoline-5,8,10(9H)-trione typically involves multi-step reactions. One common method includes the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile to yield thiazolo-pyrimidine derivatives . These derivatives can then undergo further cyclization and functionalization to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis techniques. This method offers advantages such as reduced reaction times, higher yields, and improved safety . The use of microwave irradiation facilitates the efficient absorption of energy by the reacting molecules, leading to faster and more controlled reactions.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)pyrrolo[3’,4’:4,5]thiazolo[3,2-a]quinazoline-5,8,10(9H)-trione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles such as amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of reduced thiazolo-quinazoline compounds.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)pyrrolo[3’,4’:4,5]thiazolo[3,2-a]quinazoline-5,8,10(9H)-trione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(4-methoxyphenyl)pyrrolo[3’,4’:4,5]thiazolo[3,2-a]quinazoline-5,8,10(9H)-trione apart is its unique combination of structural features from pyrrolo, thiazolo, and quinazoline moieties. This combination imparts a distinct set of biological activities and chemical reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C19H11N3O4S

Molecular Weight

377.4 g/mol

IUPAC Name

14-(4-methoxyphenyl)-11-thia-1,9,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,9,12(16)-pentaene-8,13,15-trione

InChI

InChI=1S/C19H11N3O4S/c1-26-11-8-6-10(7-9-11)21-17(24)14-15(18(21)25)27-19-20-16(23)12-4-2-3-5-13(12)22(14)19/h2-9H,1H3

InChI Key

NPXHFUYOMCFUEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)SC4=NC(=O)C5=CC=CC=C5N34

Origin of Product

United States

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